Differential Antibacterial Spectrum: Activity Against MRSA and M. tuberculosis
4-Methyl-1H-imidazole-5-carbohydrazide demonstrates inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, a profile not uniformly observed across all imidazole-5-carbohydrazide derivatives . While quantitative MIC values for this specific compound against MRSA and M. tuberculosis are not publicly reported in peer-reviewed literature, the documented activity against these clinically significant drug-resistant strains distinguishes it from the unsubstituted analog 1H-imidazole-5-carbohydrazide, which lacks comparable reported activity against these specific pathogens . This differential spectrum is attributed to the 4-methyl substitution enhancing target engagement with bacterial DNA gyrase and topoisomerase IV ATP-binding sites .
| Evidence Dimension | Antibacterial spectrum (qualitative growth inhibition) |
|---|---|
| Target Compound Data | Inhibits growth of MRSA and M. tuberculosis |
| Comparator Or Baseline | 1H-Imidazole-5-carbohydrazide: no reported activity against MRSA or M. tuberculosis in available literature |
| Quantified Difference | Qualitative spectrum difference (presence vs. absence of reported activity against specific drug-resistant strains) |
| Conditions | In vitro bacterial growth inhibition assays; exact MIC values not reported |
Why This Matters
Procurement decisions for antibacterial screening programs targeting drug-resistant Gram-positive pathogens should prioritize 4-methyl-1H-imidazole-5-carbohydrazide over unsubstituted analogs due to its documented spectrum against clinically relevant resistant strains.
